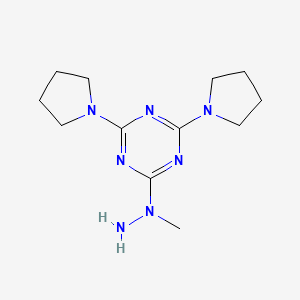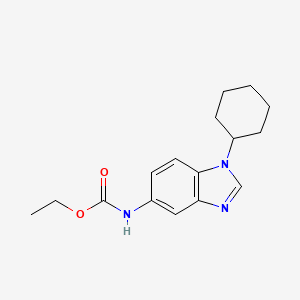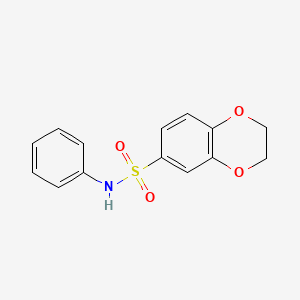![molecular formula C25H22N2O4S B5575656 N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide” is a sulfonohydrazide compound with methoxy and naphthylmethoxy substituents. Sulfonohydrazides are a class of organic compounds that contain a sulfonyl functional group (R-SO2-NH2) attached to two other carbon atoms. Methoxy groups (-OCH3) are commonly found in ethers, and naphthylmethoxy indicates a methoxy group attached to a naphthalene ring, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the naphthylmethoxy and methoxy groups and the sulfonohydrazide group. The naphthalene ring system would contribute significant aromatic character to the molecule .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and reagents used. Sulfonohydrazides can undergo a variety of reactions, including condensation reactions and reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic naphthalene ring and the polar sulfonyl group would likely make this compound relatively stable and could influence its solubility and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide belongs to a class of compounds that have been synthesized and characterized for various applications. Research on similar compounds, such as those involving methoxybenzenes and naphthalenes, demonstrates the regiospecific iodination at the para position under mild conditions, highlighting a crucial aspect of their chemical reactivity and potential modifications for various applications (M. Carreño et al., 1996).
Environmental Applications
One study focusing on the solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents followed by unequivocal determination with ion-pair chromatography/electrospray-mass spectrometry underscores the environmental relevance of these compounds. This research could imply the potential environmental monitoring and remediation applications of related benzenesulfonohydrazide derivatives (M. Alonso et al., 1999).
Biological and Antimicrobial Activities
The potential bioactive properties of Schiff base compounds, including sulfonohydrazide derivatives, have been explored. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic activities, as well as the ability to interact with DNA. Such studies highlight the potential for these compounds to be developed into therapeutic agents (M. Sirajuddin et al., 2013).
Photochemical and Photophysical Properties
Research on the synthesis, characterization, and study of the photochemical and photophysical properties of compounds related to this compound reveals their potential applications in photodynamic therapy and as photosensitizers for the treatment of cancer. The high singlet oxygen quantum yield of some zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing Schiff base, suggests their suitability for medical applications (M. Pişkin et al., 2020).
Electrochemical Sensors
The development of selective ionic sensors based on derivatives of benzenesulfonohydrazide compounds demonstrates their utility in detecting heavy metal ions. These findings suggest the potential for this compound and related compounds to be used in environmental monitoring and industrial applications (M. M. Hussain et al., 2018).
Mécanisme D'action
The mechanism of action of this compound is not clear without specific context or application. If it’s intended for use as a drug, the mechanism would depend on the biological target. If it’s intended for use in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Orientations Futures
The future directions for research on this compound would depend on its intended application. If it shows promise as a drug, further studies could investigate its biological activity and potential therapeutic effects. If it’s useful in chemical reactions, research could focus on optimizing the reaction conditions and exploring new reactions .
Propriétés
IUPAC Name |
N-[(E)-[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-30-25-16-19(17-26-27-32(28,29)22-11-3-2-4-12-22)14-15-24(25)31-18-21-10-7-9-20-8-5-6-13-23(20)21/h2-17,27H,18H2,1H3/b26-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEQDCHWLSVGAX-YZSQISJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)
![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)
methanone](/img/structure/B5575591.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5575597.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
![Ethyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B5575633.png)
![2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5575636.png)
![5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)





